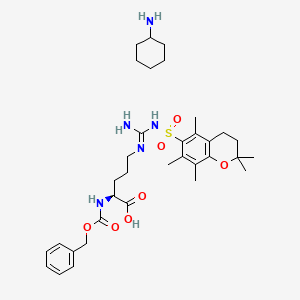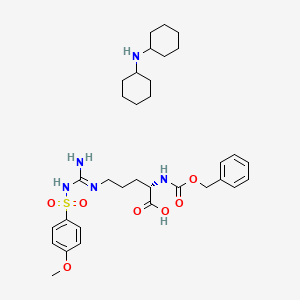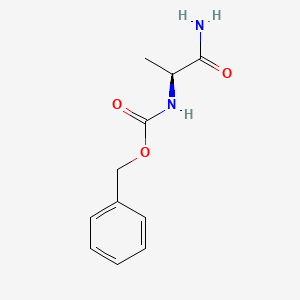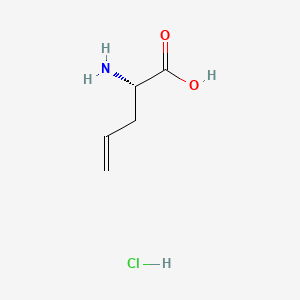
(S)-2-Aminopent-4-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Aminopent-4-enoic acid hydrochloride, or (S)-2-AP4HCl, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a chiral molecule, meaning that it has two non-superimposable mirror-image forms, and it is also a derivative of the amino acid alanine. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for (S)-2-AP4HCl.
科学的研究の応用
Glycobiology and Medicinal Chemistry
The synthesis of unnatural N-glycosyl α-amino acids through the condensation of 1,3,4,6-tetra-O-actyl-β-d-glucosamine hydrochloride, alkenyl boronic acid, and glyoxylic acid demonstrates the compound's utility in glycobiology and medicinal chemistry. This process yields derivatives of 2-(N-glycosyl)aminobut-3-enoic acid, highlighting its role in the development of glycoconjugates for biological and pharmaceutical applications (Tao et al., 2014).
Synthesis of Fluorinated Amino Acid Derivatives
The compound has been used in the asymmetric synthesis of fluorinated α-amino acid derivatives. This process involves the asymmetric alkylation of (S)-Boc-BMI with 2-fluoroallyl tosylate, followed by mild acidic deprotection, to produce (S)-2-amino-4-fluoropent-4-enoic acid. This method underscores the compound's significance in synthesizing fluorinated amino acids for pharmaceutical research (Shendage et al., 2005).
Synthesis of Hydroxyproline Derivatives
The resolution of derivatives of 2-amino-4-pentenoic acid and their subsequent transformation into hydroxyproline derivatives showcases the compound's application in the synthesis of amino acid derivatives with potential in peptide chemistry. This process involves the resolution of derivatives, epoxidation, and intramolecular cyclization to yield hydroxyproline derivatives, which are valuable in designing peptide-based drugs (Krishnamurthy et al., 2014).
Synthesis of Chiral Building Blocks
The synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade, which couples an aldol reaction with a stereoselective transamination, highlights the compound's role in producing chiral building blocks. This process, leveraging the catalytic abilities of class II pyruvate aldolase and transaminases, illustrates the compound's utility in synthesizing amino acids for drug development and industrial applications (Hernández et al., 2017).
Neuroprotective Agents
The synthesis and evaluation of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, along with 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, as potent inhibitors of kynurenine-3-hydroxylase highlight the compound's application in developing neuroprotective agents. These inhibitors represent a significant advancement in the search for treatments for neurodegenerative diseases (Drysdale et al., 2000).
特性
IUPAC Name |
(2S)-2-aminopent-4-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDZZOWASZMNQW-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Aminopent-4-enoic acid hydrochloride | |
CAS RN |
195316-72-4 |
Source


|
| Record name | L-2-Allylglycine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why was L-2-Allylglycine Hydrochloride chosen as a chiral selector in conjunction with β-cyclodextrin for the monolithic column?
A1: The research aimed to create a novel chiral stationary phase for capillary liquid chromatography by combining two different chiral selectors: L-2-Allylglycine Hydrochloride and β-cyclodextrin. This approach, utilizing dual chiral selectors, aimed to enhance the enantioseparation capabilities of the column. [] The combination of these two selectors likely offers complementary chiral recognition mechanisms, potentially expanding the range of racemic mixtures that can be separated effectively.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


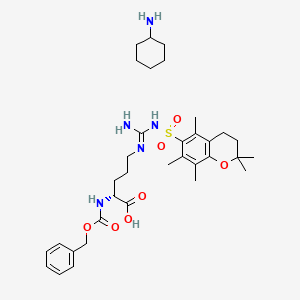


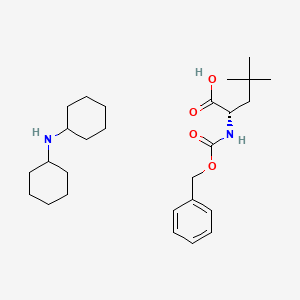
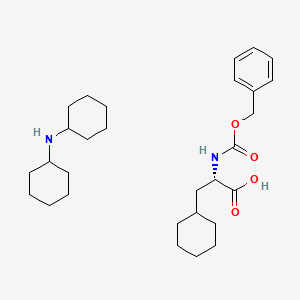
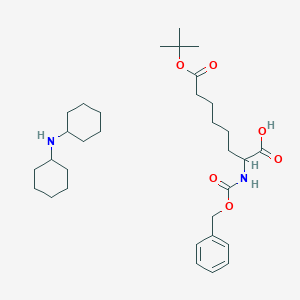

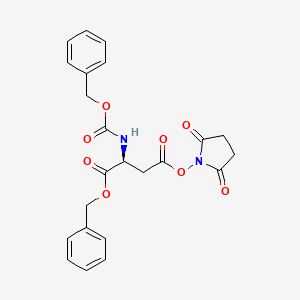
![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)
